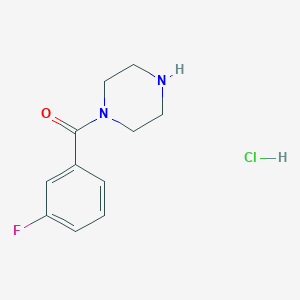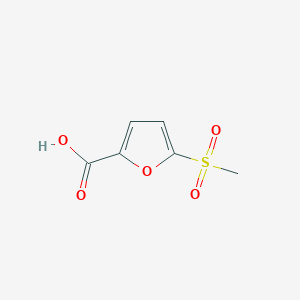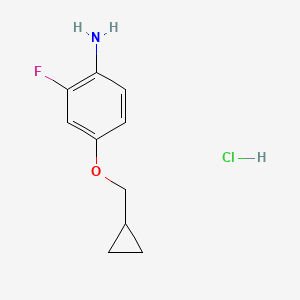
4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis and Chemical Reactions
Convenient Preparation of Fluoroalkoxybutadienes : A study described the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the utility of fluoroalkyl groups in facilitating smooth cycloaddition reactions, a fundamental process in organic synthesis (Patrick, Rogers, & Gorrell, 2002).
Bioactivation of Fluorinated Anilines : Research on the metabolism and bioactivation of fluoroanilines, including their transformation into reactive benzoquinoneimines, illustrates the importance of fluorine substituents in the pharmacokinetics and toxicology of aniline derivatives (Rietjens & Vervoort, 1991).
Synthesis of Fluoropyrrolidine Derivatives : This study details the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their application in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors, demonstrating the versatility of fluorine-containing compounds in drug development (Singh & Umemoto, 2011).
Chemical Properties and Analysis
Hydroxylation of Halogen Substituted Anilines : Investigating the hydroxylation of chloro- and fluoro-substituted anilines by hepatic microsomal preparations provides insights into how halogen atoms influence metabolic pathways, relevant for understanding the biotransformation of halogenated organic compounds (Daly, Guroff, Udenfriend, & Witkop, 1968).
Identification of Hydroxyhalobiphenyls : This study on the mass spectrometry and gas chromatographic analysis of hydroxyhalobiphenyls, including fluorinated derivatives, underscores the role of analytical techniques in identifying and characterizing fluorine-containing organic compounds, essential for both environmental monitoring and pharmacological research (Tulp, Olie, & Hutzinger, 1977).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes detailing the appropriate safety precautions to take when handling the compound.
Future Directions
This involves speculating on potential future research directions. For example, if the compound is a drug, this could involve suggesting potential new therapeutic applications.
properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJHYVZDMONHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride | |
CAS RN |
1315369-05-1 | |
| Record name | Benzenamine, 4-(cyclopropylmethoxy)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315369-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)
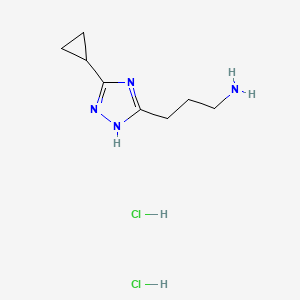
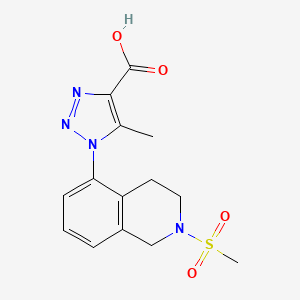
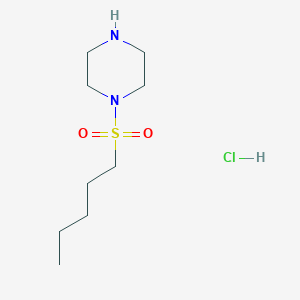
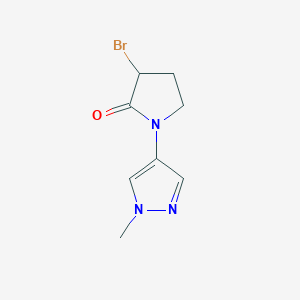
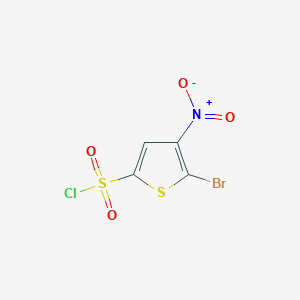
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
